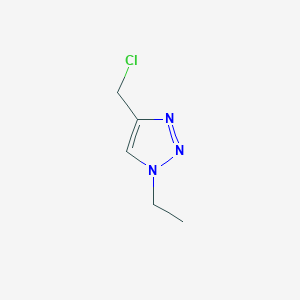
5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile
Übersicht
Beschreibung
5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile is a chemical compound with the CAS Number: 1272094-51-5 . It has a molecular weight of 222.29 . The IUPAC name for this compound is 5-fluoro-2-(4-thiomorpholinyl)benzonitrile .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile is 1S/C11H11FN2S/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular formula of 5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile is C11H11FN2S . The compound has a molecular weight of 222.28 .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties :
Research on fluorinated compounds, such as the synthesis of 4-Fluoro-threonine, highlights the importance of fluorine in modifying the chemical properties of molecules, including their reactivity and biological activity. The diastereoselective synthesis of fluoro-amino acids, for instance, plays a crucial role in the development of novel pharmaceuticals and biochemical probes (Potenti et al., 2021).
Radiolabeling and Imaging :
Compounds like "3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile" have been used in the development of radioligands for positron emission tomography (PET), indicating the potential of fluorinated compounds in neuroimaging and the study of brain receptors (Siméon et al., 2007).
Electrochemical and Optical Properties :
The study of donor-acceptor systems, including compounds like 5-fluoro-4,7-di(furan-2-yl)benzo[c][1,2,5]thiadiazole, provides insights into the electrochemical and optical properties of fluorinated systems, which are relevant for applications in materials science, particularly in the development of electrochromic devices and low bandgap polymers (Çakal et al., 2021).
Herbicidal Activity :
Fluorinated heterocycles, as demonstrated in the synthesis and evaluation of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, show significant potential in the development of new herbicides. These compounds' mode of action, including inhibition of specific enzymes like protoporphyrinogen oxidase, highlights the agricultural applications of fluorinated compounds (Huang et al., 2005).
Fluorescence and Bioconjugation :
The development of novel fluorophores and their application in bioconjugation, as seen in compounds like 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid, underlines the role of fluorinated compounds in enhancing fluorescence properties for biological labeling and imaging applications (Singh & Singh, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoro-2-thiomorpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVIDNJWSAMTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(thiomorpholin-4-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B1526927.png)


![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one](/img/structure/B1526936.png)
![methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B1526937.png)


